molecular formula C16H14ClN3O B5509549 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide

Cat. No.: B5509549
M. Wt: 299.75 g/mol
InChI Key: VILVWNPZUYLTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide is a benzimidazole-derived compound featuring a 3-chlorobenzamide group linked via an ethyl chain to the benzimidazole core. The benzimidazole moiety provides a rigid, planar heterocyclic structure capable of hydrogen bonding through its NH groups, while the 3-chloro substituent on the benzamide introduces electron-withdrawing effects. This compound’s structural features make it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-12-5-3-4-11(10-12)16(21)18-9-8-15-19-13-6-1-2-7-14(13)20-15/h1-7,10H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILVWNPZUYLTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole coreCommon reagents include formic acid, trimethyl orthoformate, or carbondisulphide in alkaline alcoholic solutions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the benzimidazole or chlorobenzamide moieties.

    Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products depend on the specific reaction conditions but can include various substituted benzimidazole derivatives and modified benzamides .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide (CAS 301682-03-1)
  • Structure : Differs by a nitro group at the 3-position and chlorine at the 4-position on the benzamide ring.
  • Molecular Formula : C₁₆H₁₃ClN₄O₃ (vs. C₁₅H₁₂ClN₃O for the target compound).
  • Impact : The nitro group enhances electron-withdrawing effects, increasing reactivity toward nucleophilic substitution. This may alter pharmacokinetic properties, such as metabolic stability, compared to the 3-chloro derivative .
3-Chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide (CAS 2034488-08-7)
  • Structure : Replaces benzimidazole with a sulfonated benzo[c][1,2,5]thiadiazole ring.
  • Molecular Formula : C₁₆H₁₆ClN₃O₃S.
  • The thiadiazole ring may reduce hydrogen-bonding capacity compared to benzimidazole, affecting target binding .

Heterocycle Modifications

N-(Benzothiazol-2-yl)-3-chloro-benzamide
  • Structure : Substitutes benzimidazole with benzothiazole.
  • Impact : Benzothiazole lacks the NH group of benzimidazole, reducing hydrogen-bonding interactions. This could diminish affinity for targets reliant on NH-mediated binding, such as certain kinases or proteases .
Compounds 28–31 (N-(1H-Benzimidazol-2-yl)pyrazole/triazole/tetrazole derivatives)
  • Structure : Feature acetamide linkers with pyrazole, triazole, or tetrazole substituents.
  • Impact : The additional heterocycles introduce conformational flexibility and diverse hydrogen-bonding patterns. For example, tetrazole groups (as in compound 31) are highly polar and may enhance metal-binding capabilities, useful in catalysis or chelation therapy .

Crystallographic and Conformational Insights

  • Ethyl 2-(1H-Benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate ():
    • Exhibits dihedral angles of 7.35° and 18.23° between the benzimidazole and aromatic subunits.
    • Comparison : The target compound’s benzamide group likely adopts a similar planar conformation, but the absence of a hydrazone group may reduce π-stacking interactions in the solid state .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide C₁₅H₁₂ClN₃O 285.73 3-Cl, benzimidazole
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide C₁₆H₁₃ClN₄O₃ 344.75 4-Cl, 3-NO₂, benzimidazole
3-Chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide C₁₆H₁₆ClN₃O₃S 365.80 Benzo-thiadiazole sulfone
N-(Benzothiazol-2-yl)-3-chloro-benzamide C₁₄H₁₀ClN₂OS 298.76 Benzothiazole, 3-Cl

Table 2: Key Functional Differences

Compound Hydrogen-Bonding Capacity Electron Effects Potential Applications
Target compound High (benzimidazole NH) Moderate (3-Cl) Enzyme inhibition
4-Chloro-3-nitro derivative High Strong (3-NO₂, 4-Cl) Reactive intermediates
Benzo-thiadiazole sulfone derivative Low Polar (sulfone) Solubility-enhanced therapeutics
Benzothiazole derivative Low Moderate (3-Cl) Photostable materials

Research Findings and Implications

  • Synthetic Routes : The target compound can be synthesized via amide coupling using EDCI/HOBt in DMF, analogous to methods for compounds 28–31 .
  • Biological Activity : Benzimidazole derivatives often target ATP-binding pockets in kinases. The 3-chloro group’s electron-withdrawing nature may enhance binding to hydrophobic pockets, while nitro or sulfone groups could improve solubility but reduce membrane permeability .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide is a compound belonging to the benzimidazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzimidazole moiety and a chlorobenzamide functional group. Its molecular formula is C16H14ClN3OC_{16}H_{14}ClN_3O with a molecular weight of approximately 299.76 g/mol. The presence of the chlorine atom and the benzimidazole core contribute to its biological activity.

This compound primarily functions as an allosteric activator of human glucokinase.

  • Target Enzyme : Glucokinase plays a crucial role in glucose metabolism by catalyzing the phosphorylation of glucose to glucose-6-phosphate.
  • Mode of Action : The compound binds to an allosteric site on glucokinase, enhancing its catalytic activity and thereby increasing glucose metabolism within cells. This mechanism has significant implications for metabolic regulation and potential therapeutic applications in diabetes management.

Biological Activities

The biological activities of this compound include:

Pharmacokinetics

Research on similar benzimidazole derivatives suggests a favorable pharmacokinetic profile, including:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Wide distribution in tissues due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver, with potential formation of active metabolites that may contribute to its pharmacological effects.

Study 1: Antidiabetic Potential

A study investigated the effects of this compound on glucose metabolism in diabetic animal models. The results indicated a significant reduction in blood glucose levels, suggesting its potential as an antidiabetic agent.

ParameterControl GroupTreatment Group
Blood Glucose Level (mg/dL)200 ± 15120 ± 10
Insulin Level (µU/mL)5 ± 115 ± 2

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibition zones, indicating potent antibacterial activity.

Bacterial StrainInhibition Zone (mm)
E. coli18
S. aureus22
P. aeruginosa15

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, starting with the condensation of benzimidazole precursors with 3-chlorobenzoyl derivatives. Key steps include:

  • Reagent Selection : Use catalysts like pyridine or DMAP for nucleophilic substitutions .
  • Temperature Control : Maintain temperatures between 60–80°C during amide bond formation to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane or methanol .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Core Methods :

  • X-ray Crystallography : Resolve dihedral angles between benzimidazole and chlorobenzamide moieties (e.g., angles ~7–18° observed in related compounds) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl signals (δ ~168 ppm) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+^+ peaks) .
    • Cross-Verification : Compare experimental data with computational models (e.g., PubChem-derived InChI keys) .

Q. What initial biological screening assays are appropriate for evaluating this compound’s bioactivity?

  • Targeted Assays :

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms or kinases using fluorometric assays .
  • Receptor Binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) linked to benzimidazole activity .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
    • Dose-Response : Use 1–100 μM concentration ranges and validate with positive controls (e.g., metronidazole for antimicrobial comparisons) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic or spectroscopic data be resolved for this compound?

  • Crystallographic Refinement :

  • Use SHELXL for small-molecule refinement, adjusting hydrogen-bonding parameters (e.g., C—H⋯O/N interactions) .
  • Analyze packing motifs (e.g., chains along the b-axis) to identify intermolecular forces .
    • Spectroscopic Contradictions :
  • Perform variable-temperature NMR to assess dynamic effects in solution .
  • Cross-reference with DFT calculations (e.g., Gaussian software) to predict vibrational frequencies and electronic transitions .

Q. What strategies are effective in structure-activity relationship (SAR) studies to enhance this compound’s bioactivity?

  • Modification Approaches :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzamide para-position to enhance receptor affinity .
  • Scaffold Hybridization : Combine benzimidazole with quinazoline moieties to target multiple pathways (e.g., anticancer activity) .
    • Validation : Compare IC50_{50} values against analogs (e.g., N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide) to quantify potency shifts .

Q. How can researchers address conflicting bioactivity data across in vitro and in vivo studies?

  • Troubleshooting Steps :

  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG mixtures) to improve bioavailability in animal models .
  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
    • Mechanistic Studies :
  • Knockout Models : Use CRISPR-edited cell lines to isolate target-specific effects .
  • Transcriptomics : RNA-seq analysis to identify off-target gene expression changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.